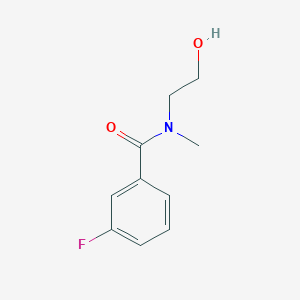![molecular formula C10H20N2O2 B7498724 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMP is a piperazine derivative that has been synthesized in recent years and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory disorders. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10. In addition, 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been studied for its potential use in the treatment of anxiety and depression. However, one of the limitations of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone. One area of research could be the development of more efficient synthesis methods for 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone. Another area of research could be the investigation of the potential therapeutic applications of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone in the treatment of other disorders, such as neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone and its effects on different neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone involves the reaction of 1-(4-bromobutyl)piperazine with 2-hydroxy-2-methylpropanal in the presence of a catalyst. The reaction yields 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone as a white solid with a melting point of 131-133°C.
Aplicaciones Científicas De Investigación
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been studied for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
1-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(13)12-6-4-11(5-7-12)8-10(2,3)14/h14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFUMSZCCGWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7498646.png)
![2-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498648.png)
![1-[5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B7498654.png)
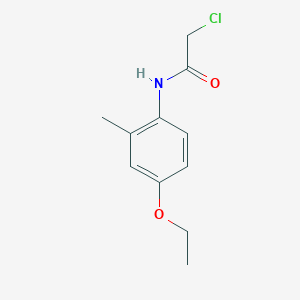
![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)
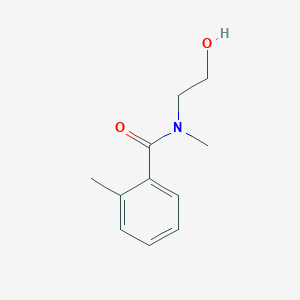
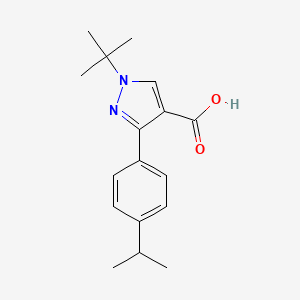
![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
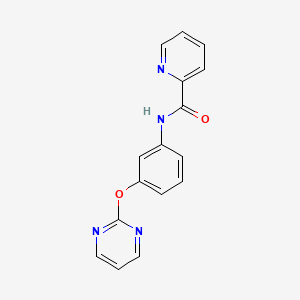
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
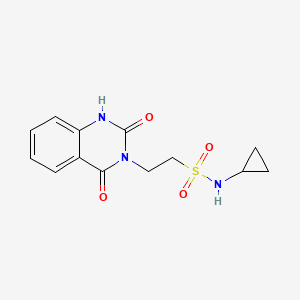
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
